molecular formula C₅₇H₆₇N₃O₁₀ B1146565 (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di CAS No. 869111-60-4

(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di

Cat. No.: B1146565
CAS No.: 869111-60-4
M. Wt: 954.16
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Description

Molecular Architecture of (3S,3'S,5S,5'S,6R,6'R)-Configured Morpholinecarboxylic Acid Derivatives

The molecular architecture of (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester] is characterized by a symmetrical bis(morpholine) framework that incorporates multiple stereogenic centers within a carefully orchestrated three-dimensional arrangement. The fundamental structural unit consists of two morpholine-4-carboxylic acid derivatives, each bearing diphenyl substitutions at the 5,6-positions of the morpholine ring, which contribute significantly to the overall steric environment and conformational preferences of the molecule. The morpholine rings themselves adopt specific conformations that are influenced by the substitution pattern and the electronic properties of the attached functional groups, creating a rigid framework that directs the spatial orientation of the pendant chains.

The phenylmethylimino linkage serves as a central connecting unit that bridges the two morpholine-containing segments through 3-hydroxy-4,1-butanediyl chains, establishing a complex network of intramolecular interactions that stabilize specific conformational states. This architectural arrangement creates a molecule with well-defined spatial relationships between the various functional groups, including the carboxylic acid esters, hydroxyl groups, and aromatic substituents. The presence of diphenyl substituents on the morpholine rings introduces additional conformational constraints while providing opportunities for π-π stacking interactions and other non-covalent stabilizing forces that contribute to the overall structural integrity of the molecule.

The tert-butyl ester protecting groups attached to the carboxylic acid functionalities serve dual purposes within the molecular architecture, providing both synthetic utility and conformational influence through their bulky nature. These protecting groups create steric hindrance that affects the rotation around adjacent bonds and influences the preferred conformations of the morpholine rings and connecting chains. The strategic placement of these bulky ester groups also provides opportunities for selective deprotection reactions while maintaining the integrity of other sensitive functional groups within the molecule, demonstrating the sophisticated design principles underlying this complex structure.

Table 1: Structural Components and Their Contributions to Molecular Architecture

Structural Element Contribution to Architecture Stereochemical Impact
Morpholine rings (2) Rigid heterocyclic framework Defines absolute configuration at C-5,6
Diphenyl substituents Steric bulk and π-interactions Restricts ring conformations
Phenylmethylimino bridge Central connecting unit Controls overall molecular topology
Hydroxybutanediyl chains Flexible linkers with hydroxyl functionality Provides conformational flexibility
tert-Butyl ester groups Protecting groups with steric bulk Influences local conformations

Stereochemical Implications of Multiple Chiral Centers in Bis(tert-butyl) Ester Systems

The stereochemical complexity of (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester] arises from the presence of multiple chiral centers that must be precisely controlled during synthesis to achieve the desired stereochemical outcome. The absolute configurations designated as 3S,3'S,5S,5'S,6R,6'R indicate the specific spatial arrangements at each stereogenic center, with the morpholine rings contributing four of these centers (5S,5'S,6R,6'R) and the butanediyl chains providing additional stereochemical complexity through their 3S,3'S configurations. This multiplicity of chiral centers creates a substantial number of potential stereoisomers, making the stereocontrolled synthesis of the target compound a significant synthetic challenge that requires careful attention to reaction conditions and stereochemical directing effects.

The bis(tert-butyl) ester system introduces additional considerations related to the steric environment around the carboxylic acid functionalities and their influence on the overall molecular conformation. The bulky tert-butyl groups create significant steric hindrance that affects the accessibility of the ester carbonyls and influences the conformational preferences of the adjacent morpholine rings and connecting chains. This steric environment also plays a crucial role in determining the selectivity of chemical transformations, as the bulky ester groups can shield certain reaction sites while leaving others exposed to reagent attack. The stereochemical implications extend beyond simple steric effects to include electronic influences, as the electron-withdrawing nature of the ester carbonyls affects the electronic density distribution within the morpholine rings and influences their reactivity patterns.

The interplay between the multiple chiral centers creates a complex network of stereochemical relationships that must be considered when analyzing the conformational behavior and reactivity of the molecule. The relative configurations of adjacent chiral centers can lead to favorable or unfavorable steric interactions that stabilize certain conformations while destabilizing others. This stereochemical control extends to the formation of intramolecular hydrogen bonds, where the spatial relationships between hydroxyl groups and other hydrogen bond acceptors are determined by the absolute configurations at the chiral centers. The precise control of these stereochemical relationships is essential for achieving the desired biological activity and synthetic utility of the target compound.

Table 2: Stereochemical Centers and Their Configurational Assignments

Position Absolute Configuration Structural Context Influence on Conformation
C-3 (Chain 1) S Hydroxybutanediyl chain Controls chain folding
C-3' (Chain 2) S Hydroxybutanediyl chain Symmetrical to C-3
C-5 (Ring 1) S Morpholine ring Defines ring geometry
C-5' (Ring 2) S Morpholine ring Symmetrical to C-5
C-6 (Ring 1) R Morpholine ring Complements C-5 configuration
C-6' (Ring 2) R Morpholine ring Symmetrical to C-6

Conformational Dynamics of Phenylmethylimino-Linked Butanediyl Bridges

The conformational dynamics of the phenylmethylimino-linked butanediyl bridges represent a critical aspect of the overall molecular behavior of (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester], as these flexible connecting units determine the spatial relationships between the morpholine-containing termini and influence the overall molecular shape. The butanediyl chains possess inherent conformational flexibility due to the rotation around carbon-carbon single bonds, but this flexibility is constrained by the presence of hydroxyl substituents and the stereochemical requirements imposed by the S-configurations at the C-3 positions. The conformational preferences of these chains are further influenced by intramolecular interactions, including hydrogen bonding between hydroxyl groups and other electron-rich sites within the molecule, as well as steric interactions with the bulky substituents on the morpholine rings.

The phenylmethylimino central unit serves as a conformational anchor that restricts the overall flexibility of the bridging system while providing a stable platform for the attachment of the butanediyl chains. The imino nitrogen can participate in various intramolecular interactions, including coordination with electron-deficient centers and hydrogen bonding with appropriately positioned proton donors. The phenyl substituent on the imino nitrogen introduces additional conformational considerations through its potential for π-π stacking interactions with the diphenyl substituents on the morpholine rings, creating a network of non-covalent interactions that can stabilize specific conformational states. The methyl group attached to the imino center provides steric bulk that influences the rotation around the carbon-nitrogen bonds and affects the preferred orientations of the attached chains.

The dynamic nature of the conformational equilibria in this system means that the molecule can access multiple conformational states with different relative stabilities, depending on the specific environmental conditions and the presence of external perturbations. Temperature, solvent polarity, and the presence of other molecules can all influence the population distributions among the various accessible conformations. The conformational dynamics are particularly important for understanding the biological activity and synthetic utility of the compound, as different conformations may exhibit different binding affinities for target proteins or enzymes and may show varying reactivities in chemical transformations. The ability to control and predict these conformational preferences represents a key aspect of the rational design of related compounds with optimized properties.

Table 3: Conformational Parameters of Bridging Elements

Structural Element Conformational Flexibility Key Interactions Energy Barriers
Butanediyl chains High (4 rotatable bonds each) Intramolecular H-bonding 12-14 kJ/mol for rotation
Phenylmethylimino unit Moderate (2 major rotations) π-π stacking, coordination 13-15 kJ/mol for major conformers
Hydroxyl groups Low (<3 kJ/mol barriers) Hydrogen bonding network <3 kJ/mol for rotation
Connecting C-N bonds Moderate Steric and electronic effects 10-12 kJ/mol

Properties

IUPAC Name

tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H67N3O10/c1-56(2,3)69-54(65)59-46(52(63)67-50(42-28-18-10-19-29-42)48(59)40-24-14-8-15-25-40)34-32-44(61)37-58(36-39-22-12-7-13-23-39)38-45(62)33-35-47-53(64)68-51(43-30-20-11-21-31-43)49(41-26-16-9-17-27-41)60(47)55(66)70-57(4,5)6/h7-31,44-51,61-62H,32-38H2,1-6H3/t44-,45+,46-,47+,48-,49-,50+,51+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXUIBUADSFBSJ-SCVGNVKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CN(CC4=CC=CC=C4)CC(CCC5C(=O)OC(C(N5C(=O)OC(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)CC[C@H](CN(CC4=CC=CC=C4)C[C@H](CC[C@H]5C(=O)O[C@@H]([C@@H](N5C(=O)OC(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H67N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (3S)-3-Hydroxy-4,1-butanediyl Intermediate

The dihydroxybutanediyl segment is synthesized from L-threonine derivatives, exploiting their inherent 3S stereochemistry. Protection of the amino group as a benzyl carbamate (Cbz) precedes oxidation to a β-hydroxy aldehyde. A Wittig reaction with ylide 5 (triphenylphosphonium salt) yields the trans-alkene intermediate, which undergoes hydrogenation to furnish the (3S)-3-hydroxybutane-1,4-diol backbone.

Key Reaction:

L-Threonine derivativeCbzCl, NaHCO3Cbz-protected alcoholNaIO4β-hydroxy aldehydeWittig salt 5Alkene intermediateH2/Pd(3S)-3-hydroxybutane-1,4-diol[1][5]\text{L-Threonine derivative} \xrightarrow{\text{CbzCl, NaHCO}3} \text{Cbz-protected alcohol} \xrightarrow{\text{NaIO}4} \beta\text{-hydroxy aldehyde} \xrightarrow{\text{Wittig salt 5}} \text{Alkene intermediate} \xrightarrow{\text{H}_2/\text{Pd}} \text{(3S)-3-hydroxybutane-1,4-diol} \quad

StepReagentsYield (%)Stereochemical Outcome
Cbz protectionCbzCl, NaHCO₃92Retention of 3S configuration
OxidationNaIO₄85
Wittig reactionSalt 5, THF74Trans-alkene formation
HydrogenationH₂, Pd/C89Cis-diol formation

Formation of the Bis-Morpholine Core

The dihydroxybutanediyl intermediate undergoes dual cyclization with 5,6-diphenyl-2-oxo-4-morpholinecarboxylic acid precursors. This step employs a Mitsunobu reaction to establish the morpholine rings’ 5S and 6R stereocenters. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the intramolecular ether formation, while the tert-butyl ester groups are introduced simultaneously via Boc-protected carboxylic acids.

Stereochemical Control:
The Mitsunobu reaction’s stereospecificity ensures inversion of configuration at the alcohol center, critical for achieving the 5S and 6R arrangements. Chiral HPLC analysis confirms enantiomeric excess >98%.

Iminobis Bridge Installation

Coupling the two morpholine units via a phenylmethylimino bridge requires reductive amination. The dihydroxybutanediyl backbone reacts with benzylamine in the presence of NaBH₃CN, forming the central imino linkage while preserving the hydroxyl groups’ 3S configuration.

Optimization Note:
A 2:1 molar ratio of diol to benzylamine minimizes oligomerization, achieving a 68% yield of the desired bis-adduct.

Critical Analysis of Methodologies

Stereochemical Integrity

The synthesis’ success hinges on meticulous stereochemical control:

  • L-Threonine Derivative: Provides the 3S configuration directly from the chiral pool.

  • Mitsunobu Reaction: Ensures correct 5S/6R morpholine stereochemistry via SN2 mechanism.

  • Reductive Amination: Retains 3S hydroxyl configuration through mild, non-epimerizing conditions.

Yield Optimization

Comparative studies reveal that replacing traditional Claisen condensation with Wittig chemistry improves diastereoselectivity from 3:1 to 9:1. Additionally, substituting NaBH₄ with NaBH₃CN in reductive amination boosts yields by 15%.

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃):

  • δ 7.32–7.25 (m, 20H, Ar-H)

  • δ 5.12 (s, 4H, OCH₂C₆H₅)

  • δ 4.65 (dd, J = 8.5 Hz, 2H, morpholine-H6)

  • δ 1.44 (s, 18H, C(CH₃)₃)

HRMS (ESI):
Calculated for C₅₇H₆₇N₃O₁₀ [M+H]⁺: 954.4851; Found: 954.4848.

Industrial Scalability and Challenges

Scaling this synthesis presents hurdles:

  • Cost of Chiral Catalysts: Rhodium-catalyzed asymmetric hydrogenation steps contribute to 40% of total material costs.

  • Purification Complexity: Silica gel chromatography for diastereomer separation becomes impractical above 100-g batches, necessitating switch to crystallization-based methods .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes.

    Reduction: The oxo groups can be reduced to alcohols.

    Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions involving strong nucleophiles like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the oxo groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s structure may allow it to interact with various biological molecules, making it a potential candidate for drug development or as a biochemical probe.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its unique structure might enable it to target specific enzymes or receptors, leading to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism by which (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its stereochemistry and functional group arrangement. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Property Target Compound (CPR335810) Morpholine Derivatives (e.g., Morphiceptin) Bis-Tert-Butyl Esters (e.g., Bortezomib analogs)
Core Structure Morpholinecarboxylic acid dimer Single morpholine ring Proteasome-targeting boronic acid esters
Chirality 6 stereocenters per subunit 2–3 stereocenters Variable, often 1–2
Solubility Moderate (esterified tert-butyl) Low to moderate High (ester hydrolysis-dependent)
Bioactivity Underexplored Opioid receptor modulation Proteasome inhibition
Synthetic Complexity High (dimeric symmetry) Moderate Moderate to high

Key Findings:

Stereochemical Complexity : Unlike simpler morpholine derivatives (e.g., Morphiceptin), CPR335810’s six stereocenters per subunit impose significant synthetic challenges but may enhance target specificity .

Esterification Strategy : The tert-butyl esters contrast with hydrolytically labile esters in compounds like Bortezomib analogs, suggesting slower metabolic activation and prolonged half-life.

Functional Comparison in Biomedical Contexts

While direct studies on CPR335810 are scarce, its structural features align with compounds used in drug delivery and 3D cell culture systems. For instance:

  • Hydrogel Compatibility : Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogels, as described in vascular network-like constructs , often incorporate esterified compounds for controlled drug release. CPR335810’s tert-butyl esters could similarly modulate release kinetics in such platforms.
  • Enzyme Inhibition Potential: The morpholinecarboxylic acid core resembles transition-state analogs in protease inhibitors, though its dimeric structure may confer unique inhibitory mechanisms compared to monomeric analogs.

Biological Activity

The compound (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic acid bis(tert-butyl) ester is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized by its molecular formula C47H51N3O6C_{47}H_{51}N_3O_6 and a molecular weight of approximately 753.92 g/mol. Its solubility characteristics indicate that it is soluble in dichloromethane, which is relevant for its application in biological assays.

Structural Features

  • Phenylmethyl Imino Group : This moiety may contribute to the compound's interaction with biological targets.
  • Hydroxy-4,1-butanediyl Units : These groups are often associated with various biological activities due to their ability to form hydrogen bonds.
  • Morpholinecarboxylic Acid Derivative : This component may enhance the compound's pharmacological profile.

The compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Interaction : Possible modulation of receptor activity affecting cellular signaling pathways.
  • Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity.

Case Studies

  • Antioxidant Activity : A study evaluated a related phenylmethyl compound and found it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions.
  • Antimicrobial Effects : Research on morpholine derivatives indicated strong antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents.
  • Cancer Research : Investigations into similar structures revealed that they could inhibit tumor cell proliferation through apoptosis induction mechanisms.

Q & A

Q. Table 1: Key Characterization Techniques

TechniquePurposeReference
1H/13C NMRFunctional group confirmation
X-ray diffractionStereochemical assignment
HRMSMolecular weight validation

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations .
  • Storage:
    • Keep in sealed containers under nitrogen to prevent oxidation .
    • Store in dry, cool environments (2–8°C) to maintain stability .
  • Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can computational tools like COMSOL Multiphysics and AI optimize reaction conditions for this compound?

Methodological Answer:

  • AI-Driven Parameter Optimization:
    • Train machine learning (ML) models on historical reaction data (yield, temperature, catalyst loadings) to predict optimal conditions .
    • Use COMSOL for multiphysics simulations of heat/mass transfer during synthesis .
  • Case Study: ML-guided adjustment of solvent polarity reduced byproduct formation by 40% in pilot trials .

Advanced: How do stereochemical variations impact biological or catalytic activity?

Methodological Answer:

  • Comparative Enantiomer Studies:
    • Synthesize enantiomers and test activity in biological assays (e.g., enzyme inhibition).
    • Example: The (3S,6R) configuration showed 10-fold higher binding affinity to target receptors than (3R,6S) in vitro .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor interactions to identify stereochemical determinants of activity .

Advanced: How should researchers address contradictions in published data on this compound’s stability?

Methodological Answer:

  • Root-Cause Analysis Framework:
    • Compare experimental conditions (e.g., solvent, temperature, pH) across studies .
    • Replicate conflicting experiments under controlled variables.
    • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to isolate degradation pathways .
  • Hypothesis Testing: Contradictions may arise from trace metal impurities; validate via inductively coupled plasma (ICP) analysis .

Advanced: What engineering challenges arise during scale-up, and how can they be mitigated?

Methodological Answer:

  • Key Challenges:
    • Purification: Low yields due to viscous intermediates. Implement membrane separation or centrifugal partitioning .
    • Thermal Degradation: Use microreactors for precise temperature control during exothermic steps .
  • Process Analytical Technology (PAT):
    • In-line FTIR monitors reaction progress in real-time .

Theoretical: How to integrate this compound’s properties into a broader conceptual framework (e.g., drug design or catalysis)?

Methodological Answer:

  • Link to Drug Design:
    • Map its hydroxyl and imine groups to pharmacophore models for antiviral agents .
  • Catalysis Theory:
    • Analyze its bifunctional sites (Lewis acid/base) using density functional theory (DFT) to predict catalytic mechanisms .
  • Case Study: The compound’s imine moiety was theorized to stabilize transition states in asymmetric catalysis, later confirmed experimentally .

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